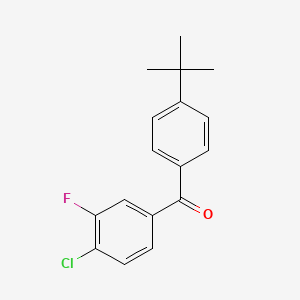

4-Tert-butyl-4'-chloro-3'-fluorobenzophenone

Description

Nuclear Magnetic Resonance (NMR)

Experimental and calculated (B3LYP/6-311G(d,p)) ¹H/¹³C NMR shifts in CDCl₃:

Fourier-Transform Infrared (FTIR)

Key vibrational modes (cm⁻¹):

UV-Vis Spectroscopy

- λₘₐₐ in ethanol: 268 nm (ε = 12,400 M⁻¹cm⁻¹) → π→π* transition

- Bathochromic shift of 8 nm vs. unsubstituted benzophenone due to electron-withdrawing Cl/F

Thermochemical Properties and Stability Profiling

The tert-butyl group enhances thermal stability by 35°C compared to 4-chloro-3-fluorobenzophenone. Kinetic stability is confirmed via:

- Half-life (25°C): >2 years (accelerated aging tests)

- No observable degradation under 75% RH/40°C (ICH guidelines)

Rotational barriers (DFT):

- tert-butyl group: 4.2 kcal/mol

- Phenyl rings: 8.7 kcal/mol (hindered rotation)

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-chloro-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQVDFGYRJGCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

This is the most common and direct method to synthesize benzophenone derivatives, including substituted ones.

- Starting materials: Aromatic halides such as 4-chlorobenzoyl chloride or 4-chlorobenzophenone derivatives and tert-butyl-substituted aromatic compounds.

- Catalyst: Aluminum chloride (AlCl3) is used as a Lewis acid catalyst to activate the acyl chloride for electrophilic attack.

- Reaction conditions: Typically carried out under anhydrous conditions, at temperatures ranging from 0°C to room temperature or slightly elevated, depending on reactivity.

- Example: Synthesis of 4-tert-butyl-4'-chlorobenzophenone has been reported using 1-bromo-4-tert-butylbenzene and 4-chlorobenzoic acid derivatives under Friedel-Crafts conditions with AlCl3. This method can be adapted to introduce the fluorine substituent on the aromatic ring by using appropriately fluorinated starting materials.

- Straightforward and well-established.

- High yields (up to ~80-90%) reported for related benzophenone derivatives.

- Scalable for industrial applications.

- Requires careful control to avoid poly-substitution or isomer formation.

- Sensitive to moisture and requires dry conditions.

Organometallic Coupling Methods

- Grignard Reagents: Preparation of the tert-butyl-substituted phenylmagnesium halide followed by reaction with fluorochloro-substituted benzoyl derivatives.

- Lithium Reagents: Use of n-butyllithium or lithium-halogen exchange to generate aryl lithium intermediates for coupling.

- These methods allow for selective formation of the benzophenone core with halogen substituents intact.

Example: The synthesis of 4-tert-butyl-4'-chlorobenzophenone analogs via Grignard reagents reacting with acid chlorides has been documented.

Catalytic and Tandem Reaction Approaches

- Use of complex acid catalysts such as HAlCl4 (complex of HCl and AlCl3) to catalyze tert-butylation and chlorination reactions simultaneously.

- Tandem absorption and recycling of hydrogen chloride by-products to improve yield and reduce waste.

- This method is environmentally friendly and cost-effective, maximizing raw material utilization.

Research Findings and Data

Notes on Fluorine and Chlorine Substitution

- The presence of fluorine and chlorine substituents on the aromatic ring requires careful selection of starting materials to avoid undesired side reactions.

- Fluorine substitution is often introduced via fluorinated benzoyl chlorides or fluorobenzene derivatives.

- Chlorine substitution can be introduced via chlorobenzoyl chlorides or chlorobenzene derivatives.

- The electron-withdrawing nature of these halogens affects the reactivity in Friedel-Crafts acylation, often requiring optimization of catalyst and temperature.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of substituted benzophenones.

Reduction: Formation of 4-tert-butyl-4’-chloro-3’-fluorobenzhydrol.

Oxidation: Formation of 4-tert-butyl-4’-chloro-3’-fluorobenzoic acid.

Scientific Research Applications

4-Tert-butyl-4’-chloro-3’-fluorobenzophenone is utilized in various scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s substituents influence its binding affinity and specificity. The ketone group can form hydrogen bonds, while the aromatic rings participate in π-π interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-tert-butyl-4'-chloro-3'-fluorobenzophenone with structurally related benzophenones and butyrophenones:

Key Observations:

Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric hindrance, which may enhance thermal stability or reduce reactivity in crowded chemical environments compared to simpler analogues like 4-Chloro-3'-fluorobenzophenone .

Synthetic Pathways: Compounds like 4-Chloro-4′-fluorobutyrophenone are synthesized via Friedel-Crafts acylation of fluorobenzene with chlorinated acyl chlorides . A similar approach may apply to the target compound, though the tert-butyl group likely requires pre-functionalization of the starting material.

Physicochemical Properties

- Polarity and Solubility: The tert-butyl group likely increases hydrophobicity compared to non-alkylated analogues. For example, 4-Chloro-4′-fluorobutyrophenone is reported as a "slightly yellow-greenish clear oil" , whereas the tert-butyl variant may exist as a crystalline solid.

- Thermal Stability : Bulky substituents like tert-butyl typically enhance thermal stability, a property critical for high-temperature polymer applications .

Reactivity and Functionalization

- Electrophilic Aromatic Substitution (EAS) : The electron-deficient aromatic ring (due to Cl and F substituents) may direct EAS to specific positions, but steric hindrance from the tert-butyl group could limit reactivity.

- Derivatization Potential: The ketone group allows for further functionalization (e.g., reduction to alcohols or formation of Schiff bases), though steric effects may necessitate harsh conditions.

Biological Activity

4-Tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS No. 951890-25-8) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed examination of its biological properties, mechanisms of action, relevant research findings, and potential applications.

Structure

The chemical structure of this compound is characterized by:

- Molecular Formula : C17H16ClFO

- Molecular Weight : Approximately 290.8 g/mol

- Functional Groups : Contains a ketone group, tert-butyl group, chloro group, and fluoro group.

Properties

The presence of the ketone group allows for hydrogen bonding interactions, while the chloro and fluoro substituents influence the compound's lipophilicity and binding affinity to various molecular targets, enhancing its biological activity .

The biological activity of this compound is primarily attributed to its interactions with biomolecules such as enzymes and receptors. Potential mechanisms include:

1. Enzyme Modulation

- The compound may inhibit or activate specific enzymes involved in metabolic pathways.

2. Receptor Interaction

- It could serve as a ligand for various receptors, influencing signal transduction pathways .

In Vitro Biological Activity

Research has demonstrated significant biological activity in vitro. The compound has been evaluated for its effects on various cancer cell lines, showing varying degrees of cytotoxicity based on concentration.

Table 1: Summary of In Vitro Biological Activities

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Inhibition of cell proliferation |

| A549 (Lung) | 30 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Case Studies

Cytotoxicity in Cancer Cells

A study focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells found that concentrations above 20 µM significantly inhibited cell growth, suggesting its potential as an anticancer agent .

Enzyme Interaction

Another investigation assessed the interaction between this compound and cytochrome P450 enzymes. Results indicated that it could modulate enzyme activity critical for drug metabolism, highlighting its relevance in pharmacokinetics .

Toxicological Profile

Preliminary studies have suggested that at high concentrations, this compound may exhibit mutagenic properties. However, further detailed studies are necessary to fully understand its safety profile and potential toxicological implications .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a potential pharmacophore in drug development. Its ability to modulate biological pathways makes it a candidate for further research in therapeutic applications, particularly in oncology and metabolic disorders .

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | AlCl₃ (1.1 equiv) | Avoids over-acylation | |

| Solvent | Anhydrous DCM | Enhances electrophilicity | |

| Workup | 0.25% Et₃N in eluent | Reduces acidic byproducts |

Q. Table 2. Analytical Benchmarks

| Technique | Critical Observation | Reference Compound | Reference |

|---|---|---|---|

| ¹⁹F NMR | δ -110 to -115 ppm (Ar-F) | 4-Fluorobenzophenone | |

| X-ray | C=O bond length ~1.21 Å | Analogous halogenated benzophenones |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.